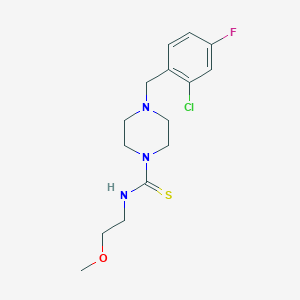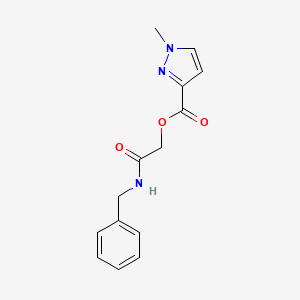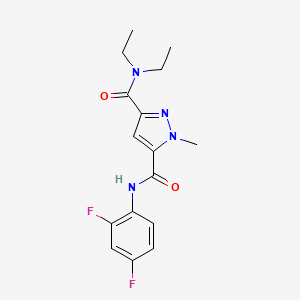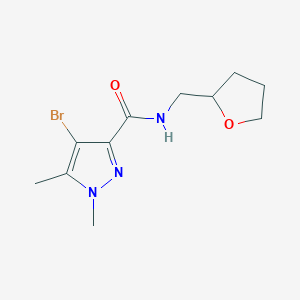![molecular formula C12H6F4N2O B14929410 [3-(1,1,2,2-Tetrafluoroethoxy)benzylidene]propanedinitrile](/img/structure/B14929410.png)
[3-(1,1,2,2-Tetrafluoroethoxy)benzylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide is a complex organic compound characterized by the presence of cyano groups and a tetrafluoroethoxy substituent on a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the phenyl ring: The phenyl ring with the tetrafluoroethoxy substituent can be synthesized through a nucleophilic aromatic substitution reaction.
Vinyl cyanide formation: The vinyl cyanide moiety can be introduced via a Heck reaction, where a halogenated phenyl compound reacts with acrylonitrile in the presence of a palladium catalyst.
Final assembly: The final step involves the coupling of the phenyl ring with the vinyl cyanide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
1-Cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers with unique properties.
Wirkmechanismus
The mechanism of action of 1-cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide involves its interaction with molecular targets, such as enzymes or receptors. The cyano groups and the tetrafluoroethoxy substituent can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyano-1-phenyl-2,2,2-trifluoroethanol: This compound has a similar structure but with a trifluoroethanol group instead of a tetrafluoroethoxy group.
2-Cyano-3-(trifluoromethyl)phenylacetonitrile: Another related compound with a trifluoromethyl group on the phenyl ring.
Uniqueness
1-Cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide is unique due to the presence of both cyano groups and the tetrafluoroethoxy substituent, which can impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H6F4N2O |
|---|---|
Molekulargewicht |
270.18 g/mol |
IUPAC-Name |
2-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C12H6F4N2O/c13-11(14)12(15,16)19-10-3-1-2-8(5-10)4-9(6-17)7-18/h1-5,11H |
InChI-Schlüssel |
SDVWOSVZNKUTEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14929337.png)

![4-[(2-chlorophenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B14929350.png)

![5-(4-ethenylbenzyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14929356.png)
![N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929360.png)

![N-cyclooctyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929364.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14929372.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14929381.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14929384.png)
![1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929394.png)
![ethyl 6-[(5-ethoxy-4-nitro-1H-pyrazol-1-yl)methyl]-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14929406.png)
